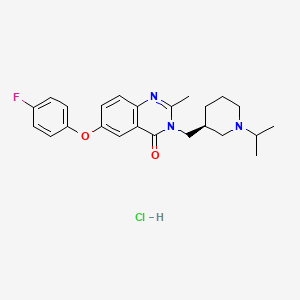

YIL781 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRMONBDBMLSP-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action as a Biased Antagonist of the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent, orally active small molecule that acts as an antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Extensive preclinical research has demonstrated its significant effects on glucose homeostasis, appetite regulation, and body weight. Notably, YIL781 exhibits biased signaling, a phenomenon where it differentially modulates downstream signaling pathways upon binding to the GHSR. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling and in vivo physiological responses.

Introduction

The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in mediating the effects of ghrelin, a peptide hormone that stimulates appetite, promotes fat storage, and influences glucose metabolism. Consequently, the GHSR has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This compound has been identified as a competitive antagonist of this receptor, capable of blocking the physiological effects of ghrelin.[1] Beyond simple antagonism, YIL781 displays functional selectivity, or biased signaling, by acting as a partial agonist at the Gαq/11 and Gα12 pathways while functioning as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2] This nuanced mechanism of action suggests the potential for therapeutic interventions that can selectively modulate specific physiological functions governed by the ghrelin receptor, potentially minimizing off-target effects.

Quantitative Pharmacological Data

The pharmacological profile of YIL781 has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Value | Species/Cell Line | Assay Description | Reference |

| Ki | 17 nM | - | Ghrelin Receptor (GHS-R1a) | [1][3] |

| pKB | 7.54 | - | Competitive antagonist activity | [1] |

| pIC50 | 7.90 | - | Inhibition of ghrelin-induced calcium response | [4] |

| pIC50 | 8.27 | - | Inhibition of ghrelin-induced calcium response | [4] |

| IC50 | 141 nM | HEK293 cells | Inhibition of ghrelin-induced calcium mobilization | [3] |

Table 2: Biased Signaling Parameters of YIL781 at the Ghrelin Receptor

| Pathway | Activity | Potency (pEC50) | Efficacy (% of Ghrelin) | Reference |

| Gαq/11 Activation | Partial Agonist | - | - | [1][2] |

| Gα12 Activation | Partial Agonist | - | - | [2] |

| β-arrestin 1 Recruitment | Weak Inverse Agonist | - | - | [2] |

| β-arrestin 2 Recruitment | Weak Inverse Agonist | - | - | [2] |

| Receptor Internalization | Partial Agonist | More potent than for calcium mobilization | Low level | [4] |

Signaling Pathways

The ghrelin receptor is known to couple to multiple intracellular signaling pathways. YIL781's biased antagonism results in a selective modulation of these pathways.

Experimental Protocols

In Vitro Assays

4.1.1. Ghrelin Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of YIL781 for the ghrelin receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells transiently or stably expressing the human ghrelin receptor (GHS-R1a).

-

Radioligand: [125I]-Ghrelin is used as the radioligand.

-

Assay Buffer: 25 mM Hepes pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.

-

Procedure:

-

A competition binding assay is performed in a 96-well plate format.

-

Membranes are incubated with a fixed concentration of [125I]-Ghrelin and increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ghrelin.

-

Incubation is carried out for 60 minutes at 27°C.

-

-

Detection: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation.

-

4.1.2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of YIL781 by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Line: HEK293 cells stably expressing the mouse GHS-R1a.

-

Calcium Indicator: Fluo-4 AM.

-

Procedure:

-

Cells are seeded in 96-well plates and loaded with Fluo-4 AM.

-

Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Ghrelin is added to stimulate the receptor, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

-

Data Analysis: The IC50 value, representing the concentration of YIL781 that inhibits 50% of the maximal ghrelin response, is calculated. The pIC50 is the negative logarithm of the IC50.

-

4.1.3. β-Arrestin Recruitment Assay

-

Objective: To characterize the effect of YIL781 on β-arrestin recruitment to the ghrelin receptor.

-

Methodology:

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method.

-

Cell Line: HEK293 cells are co-transfected with constructs for GHSR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).

-

Procedure:

-

Transfected cells are plated in 96-well plates.

-

Cells are treated with YIL781 alone (to assess inverse agonism) or in the presence of ghrelin (to assess antagonism).

-

The BRET signal is measured following the addition of the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

-

Data Analysis: A decrease in the BRET signal upon addition of YIL781 alone indicates inverse agonism. The ability of YIL781 to inhibit the ghrelin-induced BRET signal is quantified to determine its antagonist potency.

-

In Vivo Studies

4.2.1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

-

Objective: To evaluate the effect of YIL781 on glucose homeostasis.

-

Methodology:

-

Animal Model: Male Wistar rats.

-

Acclimation and Fasting: Animals are acclimated and then fasted overnight (16-18 hours) with free access to water.

-

Dosing: this compound or vehicle is administered by oral gavage.

-

Glucose Challenge: After a set period post-dosing (e.g., 5 hours), a baseline blood glucose measurement is taken from the tail vein. A glucose solution (e.g., 2 g/kg) is then administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. A reduction in the AUC in the YIL781-treated group compared to the vehicle group indicates improved glucose tolerance.

-

4.2.2. Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice

-

Objective: To determine the effect of YIL781 on body weight, food intake, and body composition in a model of obesity.

-

Methodology:

-

Animal Model: Male C57BL/6 mice.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 12-15 weeks) to induce obesity. A control group is fed a standard chow diet.

-

Dosing: this compound is administered daily via oral gavage.

-

Measurements:

-

Body Weight: Measured daily or weekly.

-

Food Intake: Measured daily.

-

Body Composition: Assessed at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.

-

-

Pair-Feeding: A separate group of DIO mice may be pair-fed to the YIL781-treated group to distinguish the effects of the compound on energy expenditure from those on food intake.

-

Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the treatment groups.

-

Conclusion

This compound is a ghrelin receptor antagonist with a complex and intriguing mechanism of action characterized by biased signaling. Its ability to antagonize certain ghrelin-mediated pathways while partially activating others presents a unique pharmacological profile. The preclinical data strongly support its potential for the treatment of metabolic diseases by improving glucose tolerance, reducing appetite, and promoting weight loss. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of YIL781 and other biased ligands targeting the ghrelin receptor, which may lead to the development of novel therapeutics with enhanced efficacy and improved safety profiles. Further research into the precise downstream consequences of its biased signaling in various tissues will be crucial for fully elucidating its therapeutic potential.

References

YIL781 Hydrochloride: A Technical Guide to a Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in energy homeostasis, appetite stimulation, and glucose metabolism.[1][2][3][4] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action and relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Pharmacological Profile of this compound

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its efficacy as a ghrelin receptor antagonist. Its key pharmacological parameters are summarized below.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride | [2] |

| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | [1][2][3][4] |

| Molecular Weight | 445.96 g/mol | [1][2][3] |

| CAS Number | 1640226-17-0 | [1][2][4] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and water | [1][2] |

In Vitro Pharmacology: Binding and Functional Activity

YIL781 demonstrates high affinity and competitive antagonism at the ghrelin receptor. It exhibits significant selectivity for the ghrelin receptor over the structurally related motilin receptor.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 17 nM | Radioligand Binding Assay | [1][2][3] |

| Functional Antagonism (Kb) | 11 nM | [³⁵S]GTPγS Binding Assay | |

| Functional Antagonism (pIC₅₀) | 7.90 and 8.27 | Calcium Mobilization Assay | [5][6] |

| Competitive Antagonism (pKB) | 7.54 | In vitro functional assay | [3] |

| Selectivity (Ki for Motilin Receptor) | 6 µM | Radioligand Binding Assay | [1][2][3] |

In Vivo Pharmacology

In animal models, YIL781 has been shown to improve glucose homeostasis, reduce food intake, and promote weight loss.

| In Vivo Effect | Animal Model | Key Findings | Reference |

| Improved Glucose Homeostasis | Rats (Intraperitoneal Glucose Tolerance Test) | Increased plasma insulin (B600854) levels and decreased blood glucose levels at doses of 0.3 and 10 mg/kg.[4] | [4] |

| Reduced Food Intake and Body Weight | Diet-induced obese (DIO) mice | Daily oral administration led to reduced food intake and weight loss.[7] | [7] |

| Inhibition of Cocaine-induced Hyperlocomotion | Mice | Inhibited hyperlocomotion at doses of 10 and 20 mg/kg.[4] | [4] |

Mechanism of Action: Biased Signaling

Recent studies have revealed that YIL781 acts as a biased ligand at the ghrelin receptor. It selectively activates the Gαq/11 and Gα12 signaling pathways while not engaging β-arrestin or other G proteins.[8] This biased agonism is a critical aspect of its pharmacological profile and may contribute to its specific in vivo effects. Selective blockade of Gαq/11 signaling has been demonstrated to be sufficient to decrease food intake.[8]

Signaling Pathways and Experimental Workflows

Ghrelin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the ghrelin receptor (GHS-R1a) and the point of intervention by YIL781.

References

- 1. researchgate.net [researchgate.net]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

YIL781 Hydrochloride: A Ghrelin Receptor Antagonist for the Improvement of Glucose Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G-protein coupled receptor critically involved in the regulation of energy balance and glucose metabolism. By blocking the action of ghrelin, a peptide hormone that suppresses insulin (B600854) secretion, this compound has demonstrated significant potential in improving glucose homeostasis. This technical guide provides an in-depth overview of the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols related to the evaluation of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for metabolic diseases, particularly type 2 diabetes.

Introduction

The ghrelin receptor (GHS-R1a) has emerged as a promising therapeutic target for the management of metabolic disorders. Its endogenous ligand, ghrelin, is an orexigenic peptide hormone primarily secreted by the stomach that also exerts a significant inhibitory effect on glucose-stimulated insulin secretion from pancreatic β-cells.[1] Antagonism of the GHS-R1a receptor, therefore, presents a logical strategy to enhance insulin release and improve glycemic control. This compound is a small molecule, orally active GHS-R1a antagonist that has been shown to effectively block the effects of ghrelin, leading to improved glucose tolerance in preclinical models.[2][3] This document details the pharmacology of this compound, its impact on glucose homeostasis, and the methodologies used to characterize its effects.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the binding of ghrelin to the GHS-R1a receptor on pancreatic β-cells.[4] In the absence of ghrelin signaling, the downstream pathways that suppress insulin secretion are inhibited, leading to enhanced glucose-stimulated insulin release.

Ghrelin Receptor Signaling in Pancreatic β-Cells

The binding of acylated ghrelin to its receptor, GHS-R1a, on the pancreatic β-cell initiates a signaling cascade that ultimately leads to the suppression of insulin secretion. This process is primarily mediated through a Gi/o protein-coupled pathway.

The key steps in this signaling pathway are as follows:

-

Ghrelin Binding and G-protein Activation: Ghrelin binds to the GHS-R1a receptor, causing a conformational change that activates the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[5]

-

Activation of K+ Channels: Decreased PKA activity results in the opening of voltage-gated potassium (Kv) channels.[1]

-

Membrane Hyperpolarization: The efflux of potassium ions from the cell leads to hyperpolarization of the β-cell membrane.

-

Inhibition of Ca2+ Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular calcium.

-

Suppression of Insulin Exocytosis: The decrease in intracellular calcium concentration inhibits the fusion of insulin-containing granules with the cell membrane, resulting in the suppression of insulin secretion.

By blocking the initial binding of ghrelin to its receptor, this compound prevents the initiation of this inhibitory cascade, thereby promoting glucose-stimulated insulin secretion.

References

- 1. Ghrelin signalling in β-cells regulates insulin secretion and blood glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Ghrelin Attenuates cAMP-PKA Signaling to Evoke Insulinostatic Cascade in Islet β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to its Effects on Appetite Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of YIL781 hydrochloride, a small molecule modulator of the ghrelin receptor (GHSR), and its effects on appetite suppression. Initially characterized as a competitive antagonist of the GHSR, subsequent research has revealed a more complex mechanism of action, identifying YIL781 as a biased agonist.[1][2] This guide synthesizes the current understanding of YIL781's pharmacology, presenting quantitative data on its in vivo efficacy in preclinical models of obesity, detailed experimental protocols from key studies, and a visualization of its signaling pathways. The information is intended to support further research and development of ghrelin receptor modulators for the treatment of metabolic disorders.

Introduction

The ghrelin receptor, a G-protein coupled receptor (GPCR), is a critical regulator of energy homeostasis, with its activation stimulating appetite and promoting weight gain.[3] Consequently, the GHSR has emerged as a promising therapeutic target for obesity and other metabolic diseases. This compound was developed as a potent, orally active small molecule with high affinity for the GHSR.[2] While early studies demonstrated its efficacy in reducing food intake and body weight in diet-induced obese (DIO) mice, a deeper understanding of its signaling properties has refined its classification and potential therapeutic application.[1][3]

Mechanism of Action: A Biased Agonist at the Ghrelin Receptor

This compound was initially described as a competitive antagonist of the ghrelin receptor (GHS-R1a).[2] However, more recent and detailed pharmacological studies have elucidated a more nuanced mechanism, characterizing YIL781 as a biased agonist.[1]

This biased signaling profile means that YIL781 selectively activates certain downstream signaling pathways of the ghrelin receptor while antagonizing or having no effect on others. Specifically, YIL781 has been shown to be a partial agonist for the Gαq/11 and Gα12 G-protein pathways, which are implicated in appetite regulation.[1][4] In contrast, it does not promote the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, and acts as a neutral antagonist or weak inverse agonist for other G-protein signaling pathways.[1]

This selective activation of Gαq/11 and Gα12 pathways without engaging the full spectrum of ghrelin receptor signaling may explain its effects on food intake and represents a sophisticated approach to modulating the ghrelin system.[1] The concept of biased agonism is a burgeoning area in GPCR drug discovery, with the potential to develop therapeutics with improved efficacy and reduced side effects.[5][6][7]

Signaling Pathway of the Ghrelin Receptor and YIL781's Biased Agonism

The following diagram illustrates the known signaling pathways of the ghrelin receptor and highlights the biased agonism of YIL781.

Quantitative Data on In Vivo Efficacy

The primary preclinical evidence for the appetite-suppressing effects of YIL781 comes from studies in diet-induced obese (DIO) mice.[3][8] Daily oral administration of a ghrelin receptor antagonist, such as YIL781, has been shown to reduce food intake and promote weight loss, primarily through the selective loss of fat mass.[3]

Table 1: Effect of YIL781 on Body Weight in Diet-Induced Obese (DIO) Mice

| Treatment Group | Dose (mg/kg) | Duration (days) | Change in Body Weight (%) | Reference |

| Vehicle | - | 9 | ~ +2% | [2] |

| YIL781 | 30 | 9 | ~ -5% | [2] |

Data are approximated from graphical representations in the cited literature and represent the overall trend.

Table 2: Effect of a GHS-R1a Antagonist on Food Intake in DIO Mice

| Treatment Group | Dose (mg/kg) | Observation Period | Reduction in Food Intake | Reference |

| GHS-R1a Antagonist | 10 | Chronic | Significant | [3] |

Note: The cited study demonstrated that weight loss was largely a consequence of reduced food intake through pair-feeding experiments.[3]

Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo studies of YIL781 and other ghrelin receptor antagonists.[2][3]

Diet-Induced Obese (DIO) Mouse Model

A common preclinical model for studying obesity and the effects of anti-obesity therapeutics is the diet-induced obese (DIO) mouse.

In Vivo Study of Appetite Suppression

Objective: To evaluate the effect of YIL781 on food intake and body weight in DIO mice.

Animals: Male C57BL/6 mice rendered obese by a high-fat diet.

Housing: Mice are individually housed to allow for accurate measurement of food intake.

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the start of the experiment.

Treatment Administration:

-

This compound is formulated in a suitable vehicle (e.g., polyethylene (B3416737) glycol/methanesulfonic acid).[2]

-

The compound is administered orally via gavage once daily at the desired dose (e.g., 30 mg/kg).[2]

-

A control group receives the vehicle only.

Measurements:

-

Food Intake: The amount of food consumed by each mouse is measured daily.

-

Body Weight: Body weight is recorded daily.

-

Body Composition: At the beginning and end of the study, body composition (fat mass and lean mass) can be assessed using techniques such as Dual-Energy X-ray Absorptiometry (DEXA).

Statistical Analysis: Data are typically analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

Conclusion

This compound is a ghrelin receptor modulator with a complex and interesting pharmacological profile. Its characterization as a biased agonist highlights the potential for developing functionally selective ligands that can fine-tune the activity of the ghrelin system. The preclinical data demonstrate its ability to suppress appetite and reduce body weight in a model of diet-induced obesity. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of YIL781 and other biased agonists targeting the ghrelin receptor for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound and to translate these preclinical findings into clinical applications.

References

- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Ghrelin Receptor Antagonist YIL781 Hydrochloride: A Technical Guide to Preclinical Weight Loss Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on YIL781 hydrochloride, a potent and selective antagonist of the ghrelin receptor (GHS-R1a), and its potential as a therapeutic agent for weight loss. This document synthesizes available data on its mechanism of action, efficacy in animal models of obesity, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)

This compound exerts its pharmacological effects by acting as a competitive antagonist at the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for mediating the orexigenic (appetite-stimulating) effects of the hormone ghrelin. By blocking the binding of ghrelin to GHS-R1a, YIL781 is hypothesized to reduce appetite, decrease food intake, and consequently promote weight loss.

Interestingly, YIL781 has been described as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin. This biased agonism may contribute to its specific in vivo effects, which include not only the modulation of appetite but also effects on glucose homeostasis.

Signaling Pathway of the Ghrelin Receptor (GHS-R1a)

The following diagram illustrates the canonical signaling pathway of the ghrelin receptor, which YIL781 antagonizes.

Preclinical Efficacy in Weight Management

Preclinical studies have primarily utilized diet-induced obese (DIO) animal models to evaluate the efficacy of YIL781 and its structurally related analogue, YIL-870. These studies have demonstrated that antagonism of the GHS-R1a can lead to reductions in food intake and body weight.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving YIL781 and YIL-870.

Table 1: Effects of YIL781 on Body Weight and Glucose Metabolism

| Compound | Animal Model | Dose | Duration | Key Findings |

| YIL781 | Diet-Induced Obese (DIO) Mice | 30 mg/kg (oral, once daily) | 9 days | 5% decrease in body weight.[1] |

| YIL781 | Wistar Rats (lean) | 0.3 - 10 mg/kg (oral) | Single dose | 23% decrease in glucose excursion in IPGTT.[2] |

| YIL781 | Diet-Induced Obese (DIO) Rats | 3 mg/kg (oral) | Single dose | 19% decrease in glucose excursion.[2] |

Table 2: Effects of YIL-870 on Body Weight and Body Composition

| Compound | Animal Model | Dose | Duration | Key Findings |

| YIL-870 | Diet-Induced Obese (DIO) Mice | 10 mg/kg (oral, once daily) | 20 days | ~15% decrease in body weight.[3][4] |

| YIL-870 | Diet-Induced Obese (DIO) Mice | 10 mg/kg (oral, once daily) | 20 days | Significant reduction in fat mass with no change in lean mass.[3] |

| YIL-870 | Wistar Rats (lean) | 10 mg/kg (oral) | Single dose | 17% decrease in glucose AUC in IPGTT.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the study of YIL781 and related compounds.

Diet-Induced Obesity (DIO) Mouse Model

A common protocol for inducing obesity in mice to test anti-obesity compounds is as follows:

-

Animal Model: Male C57BL/6 mice are commonly used as they are susceptible to developing obesity, hyperglycemia, and hyperlipidemia on a high-fat diet.[1][5]

-

Diet: A high-fat diet, such as D12451 from Research Diets, which contains 45% of its calories from fat, is administered for a period of several weeks to induce the obese phenotype.[1]

-

Compound Administration: YIL781 or YIL-870 is typically administered via oral gavage once daily. A vehicle control group (the formulation without the active compound) is run in parallel.

-

Pair-Feeding Studies: To differentiate the effects of reduced food intake from other metabolic effects of the compound, a pair-fed group is often included. This group receives the same amount of food as consumed by the compound-treated group on the previous day.[6]

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin (B600854) sensitivity and glucose metabolism.

-

Fasting: Mice or rats are fasted overnight (typically 16-18 hours) with free access to water.[2][7]

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).[7]

-

Glucose Challenge: A solution of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.[3][6]

-

Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose injection, commonly at 15, 30, 60, and 120 minutes.[7]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Body Composition Analysis

Nuclear Magnetic Resonance (NMR) is a non-invasive method used to determine the fat mass and lean mass of the animals.

-

Procedure: Conscious animals are placed in a restraining tube and inserted into the NMR apparatus. The measurement process is rapid.

-

Data Acquired: The instrument provides quantitative measurements of fat mass, lean mass, and free fluid.

-

Significance: This technique allows for the longitudinal tracking of changes in body composition throughout the study period.[3]

Pharmacokinetics and Brain Penetration

The degree to which a GHS-R1a antagonist can cross the blood-brain barrier is a critical factor in its efficacy for weight loss, as ghrelin's effects on appetite are primarily mediated by the central nervous system.

-

YIL781: Pharmacokinetic studies revealed that the brain concentration of YIL781 is approximately 20% of its plasma concentration.[1]

-

YIL-870: YIL-870 was found to have significantly greater brain exposure than YIL781.[4] This difference in CNS penetration is a likely explanation for the more pronounced weight loss effects observed with YIL-870 compared to YIL781.[4]

Conclusion and Future Directions

The preclinical data on this compound and its analogue YIL-870 provide a strong rationale for the continued investigation of GHS-R1a antagonists as a therapeutic strategy for obesity. The ability of these compounds to reduce food intake and promote weight loss, particularly through the loss of fat mass, is promising. The biased agonism of YIL781 warrants further investigation to understand its full therapeutic potential and safety profile.

Future research should focus on:

-

Elucidating the specific downstream signaling pathways affected by the biased agonism of YIL781 and their contribution to its anti-obesity effects.

-

Conducting long-term efficacy and safety studies in relevant animal models.

-

Investigating the potential for combination therapies with other anti-obesity agents.

The continued exploration of ghrelin receptor antagonists like YIL781 holds significant promise for the development of novel and effective treatments for obesity and related metabolic disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mmpc.org [mmpc.org]

- 3. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

The Role of YIL781 Hydrochloride in Addiction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a small-molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The ghrelin system, primarily known for its role in appetite and energy homeostasis, is increasingly recognized as a significant modulator of reward and reinforcement pathways in the brain. This has led to the investigation of GHS-R1a antagonists like YIL781 as potential therapeutic agents for substance use disorders. Preclinical research, particularly in the context of alcohol use disorder, suggests that YIL781 can attenuate reward-seeking behaviors. This technical guide provides a comprehensive overview of the existing research on this compound in addiction studies, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its effects.

Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)

YIL781 functions as a selective antagonist for the GHS-R1a receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone produced primarily in the stomach that acts on the central nervous system to stimulate appetite and promote food reward.[2] The GHS-R1a receptor is a G-protein coupled receptor (GPCR) that is expressed in key brain regions associated with reward and addiction, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3]

By blocking the GHS-R1a receptor, YIL781 is hypothesized to dampen the reinforcing effects of addictive substances. The binding of ghrelin to its receptor is known to modulate the mesolimbic dopamine (B1211576) system, a critical pathway in the development and maintenance of addiction.[3][4] Therefore, antagonism of GHS-R1a by YIL781 is expected to reduce the rewarding properties of drugs and alcohol, thereby decreasing consumption and craving.

In addition to its role in the classic reward pathway, GHS-R1a has been shown to form heteromers with other receptors, such as the cannabinoid CB2 receptor. In this context, YIL781 has been demonstrated to modulate the signaling of the CB2 receptor, suggesting a more complex mechanism of action that could be relevant in the context of cannabinoid addiction and the interplay between different substance use disorders.[1]

Preclinical Data in Addiction Models

The primary focus of preclinical research on YIL781 has been in the context of alcohol use disorder. Studies in rodent models have demonstrated that systemic administration of YIL781 can reduce alcohol consumption, particularly in binge-like drinking paradigms.[2][5]

Alcohol Binge-Like Drinking in Mice

A key study investigated the effects of YIL781 in a "Drinking in the Dark" (DID) mouse model of binge-like alcohol consumption.[2] The results indicated a sex-specific effect of the compound.

Table 1: Effect of YIL-781 on Alcohol Intake in a Binge-Like Drinking Paradigm [2]

| Sex | Dose (mg/kg) | Outcome | Statistical Significance (p-value) |

| Male | 30 | Reduced alcohol intake | p = 0.0034 |

| Female | 3, 10, 20, 30 | No significant change in alcohol intake | p = 0.8542 (for 30 mg/kg) |

Data from post-hoc analyses. Overall drug effect: F3, 49 = 6.318, p = 0.001; Drug × Sex interaction: F3, 49 = 3.184, p = 0.0319.

These findings suggest that YIL781 may be more effective in reducing binge alcohol consumption in males than in females, highlighting a potential sex difference in the therapeutic utility of targeting the ghrelin system for alcohol use disorder.[2] It is important to note that in a separate cohort within the same publication, YIL-781 did not produce a significant change in alcohol intake in either male or female mice, indicating the need for further research to clarify the conditions under which it is most effective.[2]

Effects on Motor Coordination

To ensure that the observed reduction in alcohol intake was not due to motor impairment, mice were tested using an accelerating rotarod test. YIL-781 was found to have no significant effect on motor coordination at the doses tested.[2]

Signaling Pathways and Visualization

The mechanism of YIL781's effect on addiction is rooted in its ability to block the ghrelin receptor (GHS-R1a) in brain regions critical for reward processing. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of YIL781 in modulating the reward pathway.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used in the evaluation of this compound in addiction-related studies.

Binge-Like Alcohol Drinking: Drinking in the Dark (DID)

This protocol is designed to model binge-like alcohol consumption in mice.

-

Animals: Male and female C57BL/6J mice are commonly used.[2]

-

Housing: Mice are single-housed to accurately measure individual fluid consumption.

-

Procedure:

-

Three hours into the dark cycle, the water bottle is replaced with a bottle containing a 20% (v/v) alcohol solution.

-

Access to the alcohol solution is provided for a period of 2 or 4 hours.

-

Following the alcohol access period, the alcohol bottle is replaced with the water bottle.

-

This procedure is repeated for several days to establish a stable baseline of alcohol intake.

-

-

Drug Administration:

-

This compound is dissolved in a vehicle (e.g., sterile water or saline).

-

The drug is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 3, 10, 20, and 30 mg/kg) prior to the alcohol access period.[2]

-

A within-subject design is often used, where each mouse receives all doses of the drug and the vehicle in a counterbalanced order.

-

-

Data Collection: The amount of alcohol solution consumed is measured by weighing the bottles before and after the access period. The intake is then calculated as g/kg of body weight.

Caption: Experimental workflow for the Drinking in the Dark (DID) protocol.

Motor Coordination: Accelerating Rotarod Test

This test is used to assess whether a compound impairs motor coordination and balance, which could confound the results of voluntary consumption studies.

-

Apparatus: A rotating rod that gradually increases in speed.

-

Procedure:

-

Mice are first trained on the apparatus at a constant low speed to acclimate them to the task.

-

On the test day, mice are administered YIL781 or vehicle.

-

At a set time post-injection, mice are placed on the rotarod, which begins to accelerate from a low speed to a high speed over a period of a few minutes.

-

-

Data Collection: The latency to fall from the rod is recorded. A lack of difference in fall latency between the drug and vehicle conditions indicates that the drug does not impair motor coordination at the tested doses.[2]

Conclusion and Future Directions

This compound has shown promise as a pharmacological tool for investigating the role of the ghrelin system in addiction. Preclinical evidence, primarily from alcohol binge-drinking models, indicates that YIL781 can reduce alcohol intake, particularly in male rodents.[2][5] Its mechanism of action, centered on the antagonism of the GHS-R1a receptor in reward-related brain circuits, provides a strong rationale for its potential therapeutic application.

However, the existing research on YIL781 in addiction is still in its early stages. Several key areas require further investigation:

-

Efficacy in other addiction models: The effects of YIL781 on the abuse-related effects of other substances, such as stimulants, opioids, and nicotine, remain to be thoroughly explored.

-

Sex differences: The observed sex-specific effects in alcohol consumption warrant further investigation to understand the underlying neurobiological mechanisms.

-

Chronic administration and relapse: Studies to date have focused on acute administration. The effects of chronic YIL781 treatment on drug-seeking behavior and relapse prevention are critical areas for future research.

-

Clinical translation: While other GHS-R1a antagonists have entered clinical trials for alcohol use disorder, the clinical development path for YIL781 is not yet clear.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Oral Activity of YIL781 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral activity of YIL781 hydrochloride, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). The document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development of GHS-R1a antagonists for metabolic disorders.

Core Findings on Oral Activity

This compound has demonstrated significant oral activity in preclinical models, primarily impacting glucose homeostasis, appetite, and body weight. As a ghrelin receptor antagonist, YIL781 effectively blocks the orexigenic and metabolic effects of ghrelin, a key gut hormone involved in energy balance.

In Vitro Profile

YIL781 is a competitive antagonist of the GHS-R1a.[1] It exhibits a high affinity for the receptor, with a Ki of 17 nM, and effectively inhibits ghrelin-induced signaling with pIC50 values of 7.90 and 8.27 for calcium response.[1] Unlike the endogenous ligand ghrelin, YIL781 does not stimulate G-protein activation on its own but competitively inhibits ghrelin-mediated activation.

In Vivo Efficacy

Oral administration of YIL781 has been shown to produce significant metabolic benefits in rodent models. Key in vivo effects include improved glucose tolerance, suppression of appetite, and reduction in body weight, particularly fat mass.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the oral activity of this compound.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 17 nM | Radioligand binding assay (GHS-R1a) | [1] |

| Functional Antagonism (pIC50) | 7.90, 8.27 | Ghrelin-induced calcium response | [1] |

| Functional Antagonism (pKB) | 7.54 | In vitro competitive antagonist activity |

Table 1: In Vitro Activity of this compound

| Study Type | Animal Model | Dose (Oral) | Key Finding | Reference |

| Intraperitoneal Glucose Tolerance Test (IPGTT) | Wistar Rats | 10 mg/kg | 23% decrease in glucose AUC | [1] |

| Diet-Induced Obesity (DIO) | C57BL/6 Mice | 10 mg/kg/day | Up to 15% reduction in body weight | [1] |

| Selective reduction in fat mass | [1] | |||

| Reduced food intake | [1] |

Table 2: In Vivo Oral Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol assesses the effect of orally administered YIL781 on glucose metabolism following a glucose challenge.

Animals: Male Wistar rats, weighing approximately 250-300g, are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water, except during the fasting period.

Procedure:

-

Fasting: Rats are fasted overnight for 16 hours prior to the experiment, with free access to water.

-

YIL781 Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a dose of 10 mg/kg. A vehicle control group receives the vehicle alone.

-

Time Interval: A 5-hour interval is maintained between the oral administration of YIL781 and the glucose challenge to allow for absorption.[1]

-

Glucose Challenge: A 2 g/kg glucose solution is administered via intraperitoneal injection.[1]

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, immediately before glucose injection) and at 15, 30, 60, and 120 minutes post-glucose administration.

-

Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose is calculated to assess overall glucose tolerance.

Diet-Induced Obesity (DIO) Mouse Study

This protocol evaluates the chronic effects of oral YIL781 administration on body weight, food intake, and body composition in a model of obesity.

Animals: Male C57BL/6 mice are used. Mice are initially fed a standard chow diet.

Induction of Obesity:

-

At the start of the study, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity.

-

Body weights are monitored weekly, and mice that develop a significant increase in body weight compared to chow-fed controls are selected for the study.

Procedure:

-

YIL781 Administration: this compound is formulated in a suitable vehicle and administered daily via oral gavage at a dose of 10 mg/kg. A control group receives the vehicle.

-

Duration of Treatment: The treatment period typically lasts for 4-6 weeks.

-

Measurements:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily by weighing the remaining food in the cages.

-

Body Composition: Assessed at the beginning and end of the treatment period using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.

-

Visualizations

The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflows described above.

Caption: Ghrelin receptor signaling and the antagonistic action of YIL781.

Caption: Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).

Caption: Workflow for the Diet-Induced Obesity (DIO) Mouse Study.

References

The Inhibitory Effect of YIL781 Hydrochloride on Ghrelin-Induced Calcium Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin, a peptide hormone predominantly secreted by the stomach, plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR). Upon activation by acylated ghrelin, the GHS-R1a initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous cellular processes.

YIL781 hydrochloride has emerged as a potent and selective antagonist of the GHS-R1a. Understanding its mechanism of action, particularly its effect on the ghrelin-induced calcium response, is critical for the development of therapeutics targeting the ghrelin system for conditions such as obesity and metabolic disorders. This technical guide provides an in-depth overview of the inhibitory effects of this compound on ghrelin-induced calcium signaling, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The antagonist activity of this compound on the ghrelin-induced calcium response has been quantified in various studies. The following tables summarize the key pharmacological parameters.

| Parameter | Value | Cell Line | Notes | Reference |

| pIC₅₀ | 7.90 | Not Specified | Inhibition of ghrelin-induced calcium response. | [1][2] |

| 8.27 | Not Specified | Inhibition of ghrelin-induced calcium response. | [1][2] | |

| pA₂ | 7.4 ± 0.1 | HEK293 cells expressing rat GHS-R1a | Calculated from the dose-dependent rightward shift of the ghrelin concentration-response curve. | [3] |

| pK_B_ | 7.54 | Not Specified | Competitive antagonist activity in vitro. | [4] |

| K_i_ | 17 nM | Not Specified | Antagonist at the GHS-R1a receptor. | [4][5] |

Table 1: Antagonist Potency of this compound.

Signaling Pathway of Ghrelin-Induced Calcium Mobilization and its Inhibition by this compound

The binding of ghrelin to its receptor, GHS-R1a, primarily activates the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound acts as a competitive antagonist, binding to the GHS-R1a and preventing ghrelin from initiating this signaling cascade, thereby inhibiting the subsequent rise in intracellular calcium.[1][6][7]

Experimental Protocols

In Vitro Calcium Mobilization Assay Using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol describes a common method for assessing the antagonist activity of this compound on ghrelin-induced calcium mobilization in a cell-based assay. The primary cell line used is Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GHS-R1a.[8]

Materials:

-

HEK293 cells stably expressing GHS-R1a

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 96-well or 384-well black-wall, clear-bottom plates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Ghrelin (human, acylated)

-

This compound

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the HEK293-GHS-R1a cells into poly-D-lysine coated 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). The dye loading buffer may contain probenecid to inhibit organic anion transporters.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator to allow for dye loading.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of ghrelin in the assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC₈₀).

-

-

FLIPR Assay:

-

Place the cell plate and the compound plates (one for this compound and one for ghrelin) into the FLIPR instrument.

-

Set the instrument parameters for a two-addition protocol. The first addition will be this compound (or vehicle), and the second addition will be ghrelin.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

First Addition: Add the various concentrations of this compound to the wells and incubate for a predetermined period (e.g., 5-15 minutes) to allow the antagonist to bind to the receptors.

-

Second Addition: Add the fixed concentration of ghrelin to all wells to stimulate the calcium response.

-

Measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the ghrelin-induced calcium response as a function of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

-

For Schild analysis to determine the pA₂, concentration-response curves for ghrelin are generated in the presence of increasing fixed concentrations of this compound. The dose-ratio is then calculated and plotted against the logarithm of the antagonist concentration.

-

Conclusion

This compound is a well-characterized antagonist of the GHS-R1a, effectively inhibiting the ghrelin-induced intracellular calcium response. The data presented in this guide, along with the detailed experimental protocol and signaling pathway diagrams, provide a comprehensive resource for researchers and drug development professionals working on the ghrelin system. The methodologies and quantitative parameters outlined here can serve as a foundation for further investigation into the therapeutic potential of GHS-R1a antagonists.

References

- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]

- 5. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to its Modulation of Neurobiological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent, orally active small-molecule that acts as a biased ligand at the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). This technical guide provides an in-depth overview of the neurobiological mechanisms modulated by this compound. It details its unique signaling properties, summarizing key quantitative data and outlining experimental protocols for its investigation. The information presented is intended to support further research and drug development efforts targeting the ghrelin system for various therapeutic applications, including metabolic and neurobehavioral disorders.

Introduction

The ghrelin receptor is a G-protein coupled receptor (GPCR) with a wide range of physiological functions, including the regulation of appetite, energy homeostasis, growth hormone secretion, and mood.[1] this compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways downstream of GHSR activation. Unlike conventional antagonists that block all receptor signaling, this compound exhibits biased agonism, selectively activating specific G-protein pathways while antagonizing others.[1] This property makes it a valuable instrument for understanding the distinct physiological roles of different GHSR-mediated signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the ghrelin receptor.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Cell Line | Reference |

| K_i | 17 nM | - | |

| pK_B | 7.54 | - | |

| pIC_50 (Ghrelin-induced Ca²⁺ response) | 7.90, 8.27 | - | [2][3] |

| Gα_q Activation EC_50 | 16 nM | GRK2-based sensor | [1] |

| Gα_11 Activation EC_50 | 53 nM | GRK2-based sensor | [1] |

| Gα_q Inverse Agonist IC_50 (vs. Abb13d) | - | GRK2-based sensor | [1] |

| Gα_11 Inverse Agonist IC_50 (vs. Abb13d) | - | GRK2-based sensor | [1] |

Table 2: In Vivo Effects

| Effect | Model | Dosage & Administration | Outcome | Reference |

| Food Intake | Wild-type mice | - | Decrease | [1] |

| Gastric Emptying | Wild-type mice | - | Decrease | [1] |

| Glucose Homeostasis | Rats | Single oral dose | Improvement in glucose tolerance | [4] |

| Glucose Homeostasis | Conscious mice | 0.1 to 5 μg/5 μl (Intrathecal) | Attenuated ghrelin-induced up-regulation of blood glucose | [2][3] |

| Weight Loss | Diet-induced obese mice | Daily oral administration | Up to 15% reduction due to selective fat mass loss | [4] |

Signaling Pathways

This compound acts as a biased ligand at the ghrelin receptor. Upon binding, it selectively activates the Gα_q/11_ and Gα_12_ signaling pathways, leading to downstream cellular responses.[1] Notably, it does not promote the recruitment of β-arrestin 1 or β-arrestin 2.[1] In fact, it acts as an antagonist to ghrelin-induced β-arrestin recruitment.[1] This biased signaling profile is crucial for its distinct physiological effects, such as the selective modulation of appetite without impacting other ghrelin-mediated functions.

Caption: this compound's biased agonism at the ghrelin receptor.

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the functional potency of this compound as an antagonist of ghrelin-induced calcium mobilization.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human ghrelin receptor (GHSR) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and ghrelin in HBSS.

-

Assay:

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes.

-

Add a fixed concentration of ghrelin (e.g., EC_80_) to stimulate calcium release.

-

Measure the fluorescence intensity using a microplate reader (e.g., FLIPR) with excitation and emission wavelengths appropriate for the dye.

-

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the IC_50_ value.

In Vivo Food Intake and Body Weight Study

Objective: To evaluate the effect of this compound on appetite and body weight in a rodent model of obesity.

Methodology:

-

Animal Model: Use diet-induced obese (DIO) mice, fed a high-fat diet for 8-12 weeks to induce obesity.

-

Acclimation: House mice individually and acclimate them to handling and the experimental procedures.

-

Compound Administration: Administer this compound or vehicle control daily via oral gavage.

-

Measurements:

-

Food Intake: Measure food consumption daily at the same time.

-

Body Weight: Record body weight daily.

-

Body Composition: At the end of the study, determine fat mass and lean mass using techniques like DEXA or NMR.

-

-

Pair-Feeding Group: Include a pair-fed group that receives the same amount of food as the this compound-treated group to distinguish between effects on appetite and direct metabolic effects.[4]

-

Data Analysis: Analyze differences in food intake, body weight, and body composition between treatment groups using appropriate statistical tests (e.g., ANOVA).

Caption: Workflow for an in vivo study of this compound's effects.

Conclusion

This compound is a powerful pharmacological agent for investigating the neurobiological roles of the ghrelin receptor. Its biased agonism provides a unique opportunity to selectively target the Gα_q/11_ and Gα_12_ pathways, offering a more nuanced approach to modulating the ghrelin system compared to traditional antagonists. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of biased ligands for the ghrelin receptor in a variety of disease states.

References

- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Prokinetic Effects of Ghrelin Receptor Agonists on Gastric Emptying

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific information regarding a compound designated as "YIL781 hydrochloride." This guide will therefore focus on the broader, extensively researched class of compounds to which this compound likely belongs: ghrelin receptor agonists. The principles, mechanisms, and methodologies described herein are fundamental to understanding the effects of this class of drugs on gastric emptying.

Introduction: The Ghrelin System and Gastric Motility

Ghrelin, a 28-amino acid peptide hormone predominantly produced by endocrine cells in the gastric mucosa, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1] Beyond its well-known roles in stimulating appetite and growth hormone release, ghrelin plays a crucial role in regulating gastrointestinal (GI) motility.[2][3] Specifically, ghrelin and its agonists have demonstrated potent prokinetic effects, accelerating gastric emptying in both healthy individuals and patients with gastroparesis.[2][4][5] This has led to significant interest in the therapeutic potential of ghrelin receptor agonists for treating disorders characterized by delayed gastric emptying, such as diabetic and idiopathic gastroparesis.[2][6]

The mechanism of action for ghrelin's prokinetic effects is thought to be mediated through both direct and indirect pathways, including activation of GHS-R on gastric smooth muscle cells and modulation of vagal nerve activity.[5][7] Structurally, ghrelin shares similarities with motilin, another hormone that regulates interdigestive GI motility, and their receptors are part of the same G protein-coupled receptor family.[1][6]

This technical guide provides a comprehensive overview of the effects of ghrelin and its synthetic agonists on gastric emptying, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Quantitative Effects of Ghrelin Receptor Agonists on Gastric Emptying

The following tables summarize the quantitative data from various studies on the effects of ghrelin and its agonists on gastric emptying parameters.

Table 1: Effect of Ghrelin on Gastric Emptying in Humans

| Population | Intervention | Gastric Emptying Parameter | Placebo/Control | Ghrelin | % Change/Difference | p-value | Citation |

| Normal-weight humans | Ghrelin infusion | Emptying Rate (%/min) | 0.83 | 1.26 | +51.8% | < 0.001 | [5] |

| Half-emptying time (min) | 75.6 ± 4.9 | 49.4 ± 3.9 | -34.6% | < 0.001 | [5] | ||

| Lag phase (min) | 26.5 ± 3.8 | 16.2 ± 2.2 | -38.9% | < 0.001 | [5] | ||

| Patients with diabetic gastroparesis | Ghrelin infusion | Gastric Emptying Rate (%) | 30 ± 6 | 43 ± 5 | +43.3% | 0.04 | [4] |

Table 2: Effect of Synthetic Ghrelin Agonists on Gastric Emptying in Humans

| Compound | Population | Intervention | Gastric Emptying Parameter | Placebo/Control | Active Drug | % Change/Difference | p-value | Citation |

| Relamorelin (RM-131) | Type 1 diabetics with DGE | 100 µg, single dose | t1/2 of solid GE (min) | 118.7 ± 26.7 | 84.9 ± 31.6 | -28.5% (median diff. -54.7%) | - | [8] |

| Gastric retention of solids at 1 hr | - | - | Decreased | 0.005 | [8] | |||

| Gastric retention of solids at 2 hr | - | - | Decreased | 0.019 | [8] | |||

| Relamorelin (RM-131) | Type 2 diabetic women with DGE | 100 µg, single dose | t1/2 of solid GE (min) | - | - | Mean difference of 68.3 min (66.1% acceleration) | 0.011 | [9] |

| Ulimorelin | Healthy adults | 150-600 µg/kg Q8H for 7 days | ∆t50 liquid GE | Baseline | - | 23% to 46% improvement | < 0.05 | [10] |

DGE: Delayed Gastric Emptying; GE: Gastric Emptying; t1/2: half-emptying time; ∆t50: percent change in time to 50% emptying.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of gastric emptying. The following are protocols for key experiments cited in the literature.

Gastric Emptying Scintigraphy

This is considered the gold standard for measuring gastric emptying.

-

Objective: To quantify the rate of gastric emptying of a radiolabeled meal.

-

Procedure:

-

Patient Preparation: Patients fast overnight. For diabetic patients, blood glucose levels are monitored and managed to be within a specified range before the study.

-

Radiolabeled Meal: A standardized meal is prepared. For solid-phase emptying, a common meal is an egg-beater meal (e.g., containing 99mTc-sulfur colloid) served with toast and water. For liquid-phase emptying, a liquid such as water or juice is labeled (e.g., with 111In-DTPA).

-

Drug Administration: The ghrelin agonist (e.g., RM-131, 100 µg subcutaneously) or placebo is administered a set time (e.g., 30 minutes) before meal ingestion.[8][9]

-

Image Acquisition: Immediately after meal consumption, the patient is positioned under a gamma camera. Anterior and posterior images are taken at regular intervals (e.g., at 0, 1, 2, and 4 hours) for a set duration (e.g., 1-2 minutes per image).[8]

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on each image.

-

Counts within the ROI are corrected for radioactive decay and tissue attenuation.

-

The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time 0.

-

A gastric emptying curve is generated, from which parameters like the half-emptying time (t1/2) and the lag phase (for solids) are derived.

-

-

Paracetamol Absorption Test

This is a less invasive, indirect method to assess gastric emptying.

-

Objective: To indirectly measure the rate of gastric emptying by assessing the absorption rate of paracetamol (acetaminophen), which is primarily absorbed in the small intestine.

-

Procedure:

-

Patient Preparation: Subjects fast overnight.

-

Drug and Paracetamol Administration: The investigational drug (ghrelin agonist) or placebo is administered. After a specified time, a standard dose of paracetamol (e.g., 1.5 g) is given, often dissolved in a liquid or yogurt.[11]

-

Blood Sampling: Blood samples are collected at baseline and at frequent intervals after paracetamol administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes).

-

Pharmacokinetic Analysis: Plasma concentrations of paracetamol are measured using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated. A faster Tmax and higher Cmax generally indicate faster gastric emptying.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and processes.

Signaling Pathway of Ghrelin Receptor Agonists in Gastric Motility

Caption: Ghrelin agonist signaling pathways in gastric motility.

Experimental Workflow for a Clinical Trial Assessing Gastric Emptying

Caption: Workflow of a crossover clinical trial using scintigraphy.

Conclusion

Ghrelin receptor agonists represent a promising class of prokinetic agents for the treatment of gastric motility disorders. As demonstrated by extensive preclinical and clinical data, these compounds significantly accelerate gastric emptying. The mechanisms of action involve a complex interplay of direct effects on gastric smooth muscle and modulation of the vagal neurocircuitry. Standardized methodologies, particularly gastric emptying scintigraphy, are essential for the robust evaluation of these agents in a research and drug development setting. While specific data on "this compound" is not publicly available, the information presented in this guide on the broader class of ghrelin agonists provides a foundational understanding for researchers in this field.

References

- 1. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin as a target for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin induces fasted motor activity of the gastrointestinal tract in conscious fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghrelin enhances gastric emptying in diabetic gastroparesis: a double blind, placebo controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin stimulates gastric emptying and hunger in normal-weight humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ghrelin on gastric myoelectric activity and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ghrelin agonist RM-131 accelerates gastric emptying of solids and reduces symptoms in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized controlled phase Ib study of ghrelin agonist, RM-131, in type 2 diabetic women with delayed gastric emptying: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of ulimorelin, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Understanding the Biased Agonism of YIL781 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small molecule ligand targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) with a significant role in regulating appetite, growth hormone secretion, and metabolism. Initially characterized as a competitive antagonist of the ghrelin receptor, subsequent research has revealed a more complex pharmacological profile. This compound exhibits biased agonism, a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others. This technical guide provides an in-depth overview of the biased agonism of YIL781, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Pharmacological Profile of this compound

This compound demonstrates a distinct signaling bias at the ghrelin receptor, primarily activating Gαq/11 and Gα12 protein signaling pathways while having no significant intrinsic activity for β-arrestin recruitment.[1][2][3] In fact, it acts as a weak inverse agonist at the β-arrestin pathway. This selective activation profile makes YIL781 a valuable tool for dissecting the physiological roles of these specific signaling cascades and a potential lead compound for developing drugs with improved therapeutic windows.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the ghrelin receptor.

| Binding Affinity | |

| Parameter | Value |

| Ki (GHS-R1a) | 17 nM[4][5] |

| Ki (Motilin Receptor) | 6 µM[4][5] |

| Functional Activity (Antagonism) | |

| Assay | Parameter |

| Ghrelin-induced Calcium Response | pIC50 |

| Agonist-induced Calcium Response | IC50 |

| Competitive Antagonist Activity | pKB |

| Agonist-induced β-arrestin-2 Translocation | IC50 |

| Functional Activity (Biased Agonism/Inverse Agonism) | |

| Pathway | Reported Effect |

| Gαq/11 Signaling | Selective Activation[1][3] |

| Gα12 Signaling | Selective Activation[1][3] |

| β-arrestin Recruitment | No intrinsic activity; Weak inverse agonist[1] |

Signaling Pathways and Experimental Workflows

The biased agonism of this compound is characterized by its differential effects on the major signaling pathways downstream of the ghrelin receptor.

Ghrelin Receptor Signaling Overview